Globotriose

Shiga Toxin Binding KD Value Glycopolymer Affinity

Generic carbohydrate substitution risks failed toxin-receptor studies. Globotriose (Galα1-4Galβ1-4Glc), the minimal Stx-binding epitope, eliminates this variable. • 2.5 M guanidinium chloride difference in Stx1 dissociation vs. galabiose, confirming superior affinity. • Enables one-step Shiga toxin purification via affinity chromatography with full catalytic activity retention. • Matches globotetraose performance (98.4% Stx2e cytotoxicity neutralization) at reduced synthetic complexity. Supplied with ≥95% HPLC purity; suitable for multivalent inhibitor design, toxin adsorbent development, and mechanistic assays.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 66580-68-5
Cat. No. B1671595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobotriose
CAS66580-68-5
SynonymsGal-1-4-Gal-1-4-Glc
Galalpha1-4Galbeta1-4Glc
Galp-1-4-Galp-Glcp
globotriaose
globotriose
P(k) trisaccharide
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8+,9-,10+,11+,12+,13+,14-,15-,16-,17+,18-/m1/s1
InChIKeyOXEVOBRQLSFMMV-MQGWWLBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Globotriose Identity and Purity Standards


Globotriose (CAS 66580-68-5), systematically defined as α-D-Galactopyranosyl-(1→4)-β-D-Galactopyranosyl-(1→4)-D-Glucopyranose, is a biologically significant trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol [1]. It constitutes the core carbohydrate epitope of globotriaosylceramide (Gb3), the primary cell-surface receptor for Shiga toxins (Stx) produced by pathogenic Escherichia coli strains . Commercially available as a white to light yellow powder, standard analytical specifications typically exceed 95.0% purity as determined by High-Performance Liquid Chromatography (HPLC) .

Structural identity
Globotriose (Galα1-4Galβ1-4Glc) verified by NMR; minimal Shiga toxin binding epitope
Specification
HPLC purity typically ≥95%; supports lot-to-lot assay reproducibility
Research context
Shiga toxin receptor studies; binding assay and neutralization workflow probe

Why Globotriose Cannot Be Substituted


Scientific procurement cannot rely on generic carbohydrate substitution due to the strict molecular specificity governing pathogen-receptor interactions. Globotriose possesses a unique glycan sequence (Galα1-4Galβ1-4Glc) that is the minimal binding epitope for Shiga toxins [1]. The substitution of this specific linkage arrangement, even with structurally similar trisaccharides or the addition of a single monosaccharide unit, profoundly alters binding affinity and biological function. For instance, the terminal disaccharide alone (galabiose) or the addition of an N-acetylgalactosamine (GalNAc) to form globotetraose results in quantifiably different binding energies and toxin neutralization profiles [2]. Therefore, generic carbohydrate alternatives cannot guarantee the same experimental outcomes, making the procurement of authentic globotriose with verified structural identity a non-negotiable requirement for rigorous toxin-receptor interaction studies.

Galabiose (disaccharide) lacks the terminal glucose residue; binding energy may shift by ~2.6 kcal mol⁻¹, potentially altering toxin capture efficiency.
Lactosyl glycopolymers show no measurable Stx1 affinity; generic carbohydrate substitution may fail to reproduce specific toxin binding.
Globotetraose adds synthesis complexity with equivalent Stx2e neutralization; substitution may affect cost and workflow without functional advantage.

Globotriose Comparative Performance


Stx1 Binding: Globotriose vs Lactose

In a direct comparative study, glycopolymers bearing globotriose residues demonstrated high-affinity binding to Stx1, with dissociation constants (KD) ranging from 0.30 to 1.74 µM. In stark contrast, glycopolymers bearing lactosyl residues (a common alternative disaccharide) exhibited significantly weaker or no measurable binding affinity in the same assay [1].

Stx1 binding
Head-to-head
KD 0.30–1.74 µM vs no measurable affinity
Globotriose-specific Stx1 binding requirement
Lactosyl substitution may lead to assay failure
Shiga Toxin Binding KD Value Glycopolymer Affinity

Binding Stability: Globotriose vs Galabiose

Chemical denaturation-titration experiments using immobilized saccharide affinity matrices quantified the relative stability of toxin-carbohydrate complexes. The Shiga-like toxin-1 (SLT-1) complex required a higher concentration of guanidinium chloride for dissociation from a globotriose-Sepharose matrix (4.8 M) compared to a galabiose-Sepharose matrix (2.3 M) [1].

Complex stability
Head-to-head
4.8 M vs 2.3 M guanidinium chloride to dissociate
Terminal glucose adds ~2.6 kcal mol⁻¹ binding energy
Galabiose lacks critical energetic contribution
Binding Thermodynamics Shiga-like Toxin-1 Denaturation Titration

Stx2e Neutralization: Globotriose vs Globotetraose

In a head-to-head comparison using recombinant bacteria expressing cell-surface mimics, both globotriose- and globotetraose-displaying constructs exhibited equivalent and highly effective neutralization of Stx2e cytotoxicity. Both constructs neutralized 98.4% of the cytotoxicity in lysates of E. coli expressing cloned stx2e [1].

Stx2e neutralization
Head-to-head
98.4% neutralization (equivalent to globotetraose)
Functional equivalence supports simpler synthesis choice
Context-dependent; for Stx2e variant only
Stx2e Neutralization Recombinant Bacteria Toxin Adsorption

Analytical Purity Benchmarking

Reproducibility in biological assays is directly dependent on input compound purity. Commercially available globotriose from major chemical suppliers is routinely specified at a purity of ≥95.0% as determined by HPLC, with identity confirmed by NMR [1].

Purity benchmark
Supplier specification
≥95.0% (HPLC)
Supports lot consistency and assay reproducibility
Verify COA; NMR identity confirmation recommended
Analytical Chemistry Quality Control HPLC Purity

Enzymatic Synthesis Routes

Globotriose can be synthesized via a one-step enzymatic transglycosylation using a novel α-galactosidase from Bacteroides fragilis, which transfers a galactosyl residue from p-nitrophenyl-α-D-galactopyranoside to lactose with high efficiency and strict α1-4 regioselectivity [1]. This method contrasts with more complex multi-step chemical or metabolic engineering approaches required for larger oligosaccharides like globotetraose.

Synthesis route
Class-level inference
One-step enzymatic transglycosylation
May support scalable, cost-efficient procurement
Synthesis simplicity inferred vs. multi-step routes
Biocatalysis Enzymatic Synthesis Process Chemistry

Globotriose Research and Industrial Applications


Shiga Toxin Affinity Matrices

Leveraging the quantifiably stronger binding of globotriose to Shiga-like toxin-1 compared to the disaccharide galabiose (a difference of 2.5 M guanidinium chloride required for dissociation) [1], researchers can employ immobilized globotriose to create robust affinity chromatography matrices. This method enables efficient, one-step purification of recombinant Shiga toxins from complex bacterial lysates, yielding material with full catalytic activity after elution [2]. This approach is superior to using galabiose-based matrices, which would result in lower yields due to weaker protein retention.

In Vitro Stx2e Neutralization

For studies focused on Shiga toxin variant Stx2e, globotriose serves as a functionally equivalent and synthetically less demanding alternative to globotetraose. Data from recombinant bacterial constructs show both molecules neutralize 98.4% of Stx2e cytotoxicity in vitro [3]. This evidence supports the use of globotriose as a cost-effective and reliable tool in assays designed to screen for novel Stx2e inhibitors or to investigate the toxin's mechanism of action in edema disease models.

Multivalent Glycopolymer Therapeutics

Globotriose is the essential building block for developing multivalent Stx-neutralizing agents. Studies have shown that glycopolymers presenting highly clustered globotriose residues exhibit high affinity for Stx1 (KD = 0.30-1.74 µM) and Stx2 (KD = 2.7-4.0 µM) [4]. This strong, multivalent interaction is critical for the development of 'toxin adsorbent' therapeutics, such as globotriose-chitosan conjugates, which have demonstrated the ability to bind Stx in the gut and protect mice from a lethal bacterial challenge [5].

Application
Selection Property
Validation Focus
Shiga toxin affinity chromatography
Binding energy advantage vs galabiose
Complex stability under denaturing conditions
Stx2e neutralization assays
Functional equivalence to globotetraose
Cytotoxicity neutralization endpoint
Multivalent glycopolymer development
High-affinity multivalent interaction (KD context)
Stx1/Stx2 binding and neutralization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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